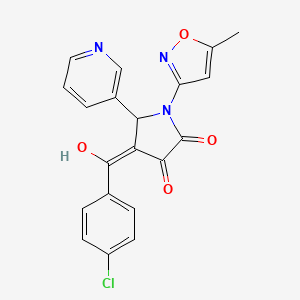

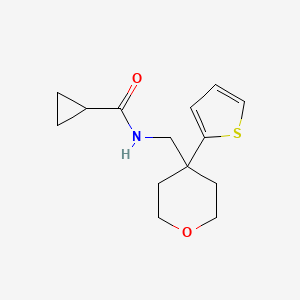

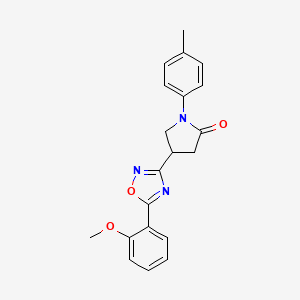

![molecular formula C16H28N2O3 B2974232 N-cycloheptyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1421491-22-6](/img/structure/B2974232.png)

N-cycloheptyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For “1,9-dioxa-4-azaspiro[5.5]undecane”, the InChI code is1S/C8H15NO2/c1-4-10-5-2-8(1)7-9-3-6-11-8/h9H,1-7H2 . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

The compound “1,9-dioxa-4-azaspiro[5.5]undecane” has a molecular weight of 157.21 . It is a powder in physical form .Applications De Recherche Scientifique

Synthesis of Dipeptides

A study illustrates a simple two-step procedure for synthesizing dipeptides from N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione (HO-ASUD) activated α-amino acids. This method effectively allows for the DCC coupling of various chiral amino acids without loss of enantiomeric purity, showcasing the versatility of spirocyclic compounds in peptide synthesis (Nowshuddin & Reddy, 2011).

Spirocyclic Ethers and Lactones Synthesis

Another research focuses on the stereochemically controlled synthesis of spirocyclic ethers and lactones with medium-sized carbocyclic rings. The study emphasizes the phenylthio migration technique to achieve desired stereochemistry in creating spiro[4.n]alkanes and alkan-2-ones (Chibale et al., 1993).

Electrochemical Behavior

Investigation into the redox behavior of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media has been reported. This study highlights the electrochemical applications of spirocyclic compounds, offering insights into their potential use in various electrochemical processes (Abou-Elenien et al., 1991).

Antibacterial Agents

Research exploring spirocyclic derivatives of ciprofloxacin as antibacterial agents demonstrates the bioactive potential of spirocyclic compounds. This study presents the synthesis of ciprofloxacin derivatives employing spirocyclic structures to enhance antibacterial activity against specific strains of bacteria (Lukin et al., 2022).

Prins Cascade Cyclization

A novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives has been developed. This method underscores the significance of spirocyclic compounds in organic synthesis, providing a new avenue for creating spiromorpholinotetrahydropyran derivatives (Reddy et al., 2014).

Trispiropyrrolidine Synthesis

An efficient synthesis of novel trispiropyrrolidine/thiapyrrolizidines using deep eutectic solvent highlights the utility of spirocyclic compounds in synthesizing complex molecular structures. This study exemplifies the role of spirocyclic compounds in facilitating the synthesis of molecules with multiple stereocenters (Singh & Singh, 2017).

Safety and Hazards

The compound “1,9-dioxa-4-azaspiro[5.5]undecane” has several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Propriétés

IUPAC Name |

N-cycloheptyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O3/c19-15(17-14-5-3-1-2-4-6-14)18-9-12-21-16(13-18)7-10-20-11-8-16/h14H,1-13H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNHGCYKEHVMLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)N2CCOC3(C2)CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cycloheptyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

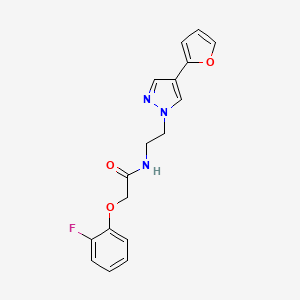

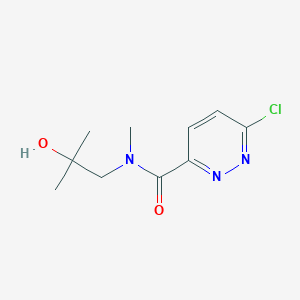

![5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2974151.png)

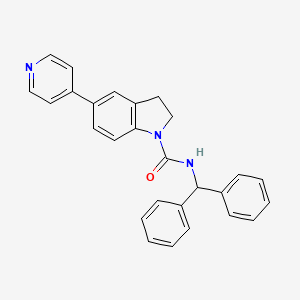

![[(1-cyanocyclopentyl)carbamoyl]methyl 3-bromo-1H-indole-2-carboxylate](/img/structure/B2974164.png)

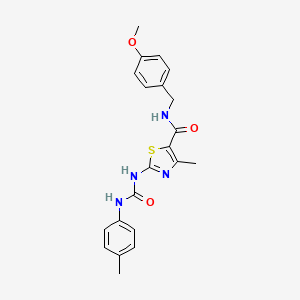

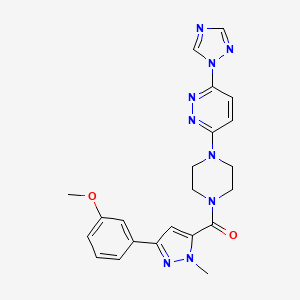

![7-Chloro-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2974166.png)